Azadibenzocyclooctyne-PEG4-acid Azadibenzocyclooctyne-PEG4-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683961
InChI: InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38)
SMILES: C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C32H40N2O8
Molecular Weight: 580.7 g/mol

Azadibenzocyclooctyne-PEG4-acid

CAS No.:

Cat. No.: VC13683961

Molecular Formula: C32H40N2O8

Molecular Weight: 580.7 g/mol

* For research use only. Not for human or veterinary use.

Azadibenzocyclooctyne-PEG4-acid -

Specification

Molecular Formula C32H40N2O8
Molecular Weight 580.7 g/mol
IUPAC Name 3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38)
Standard InChI Key RMYANOWYMFCGGS-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Azadibenzocyclooctyne-PEG4-acid belongs to the family of cyclooctyne derivatives engineered for copper-free click chemistry. Its structure comprises three key components:

  • Azadibenzocyclooctyne core: A strained cycloalkyne system that drives rapid cycloaddition with azides .

  • PEG4 spacer: A tetraethylene glycol chain enhancing hydrophilicity and spatial flexibility .

  • Terminal carboxylic acid: Enables covalent coupling to amine-bearing molecules via carbodiimide chemistry.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₄₀N₂O₈
Molecular Weight580.7 g/mol
IUPAC Name3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Storage Conditions-20°C (desiccated)

The strained cyclooctyne ring exhibits a bond angle distortion of approximately 18°, which lowers the activation energy for [3+2] cycloaddition with azides, achieving reaction rates up to 1.2 M⁻¹s⁻¹ in aqueous media .

Synthesis and Modification

Synthetic Pathways

The synthesis of azadibenzocyclooctyne-PEG4-acid involves a multi-step process derived from patented methodologies :

  • Lactam formation: A benzannulated lactam precursor is reduced to generate a heterocyclic alkene.

  • Alkyne introduction: The alkene undergoes dehydrogenation to yield the strained cyclooctyne core.

  • PEG4-acid conjugation: A tetraethylene glycol linker with a terminal carboxylic acid is appended via amide bond formation.

Critical to this process is the avoidance of copper-based catalysts, which could prematurely react with the alkyne group .

Functional Derivatives

While the carboxylic acid group permits conjugation to amines, alternative derivatives like DBCO-PEG4-NH₂ (with an amine terminus) enable reactions with carboxyl or aldehyde groups. Comparative studies indicate that the acid-functionalized variant exhibits 23% higher aqueous stability than its amine counterpart due to reduced susceptibility to oxidation.

Applications in Bioconjugation

Biomolecule Labeling

Azadibenzocyclooctyne-PEG4-acid facilitates site-specific labeling of azide-modified proteins, nucleic acids, and glycans. For example:

  • Antibody-drug conjugates (ADCs): The compound’s PEG spacer minimizes aggregation during linker attachment, improving pharmacokinetic profiles.

  • Live-cell imaging: Reaction with azide-tagged fluorophores enables real-time tracking of cell-surface receptors without cytotoxicity .

Table 2: Reaction Efficiency in Model Systems

SubstrateReaction Time (h)Yield (%)
Azide-functionalized BSA1.592 ± 3
Azide-DNA oligonucleotide2.088 ± 4
Cell-surface glycans0.595 ± 2

Data adapted from .

Surface Functionalization

The compound’s utility extends to material science, where it modifies surfaces for biosensor applications:

  • Microarray patterning: DBCO-coated slides react with azide-biotin, enabling selective immobilization of streptavidin-FITC (Fig. 6 in ).

  • Polymer coatings: PEG4 spacers reduce non-specific binding by 40% compared to shorter PEG chains .

Comparative Analysis with DBCO Derivatives

Stability Profiles

Accelerated stability testing (40°C/75% RH) revealed:

  • Acid derivative: 98% purity retained after 6 months.

  • Amine derivative: 94% purity under identical conditions.

Future Directions

Ongoing research focuses on:

  • Multivalent conjugates: Branching PEG4 spacers to attach multiple drug payloads .

  • In vivo applications: Optimizing pharmacokinetics for tumor-targeted therapies.

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